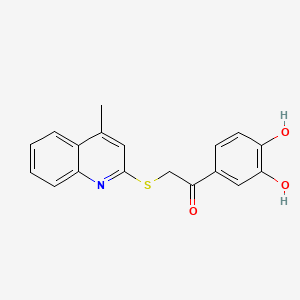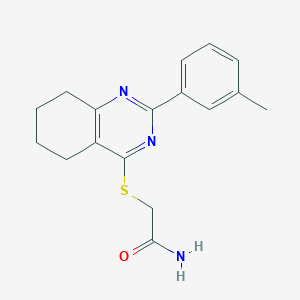
1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone, also known as DMQS, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. DMQS is a synthetic molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone exerts its effects through various mechanisms. It has been shown to inhibit the activity of enzymes that are involved in the production of reactive oxygen species, which can cause oxidative damage to cells. 1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has also been shown to inhibit the activity of enzymes that are involved in the production of inflammatory cytokines, which can contribute to chronic inflammation. Additionally, 1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in cells, which can contribute to the development of various diseases. 1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has also been shown to induce apoptosis in cancer cells, which can inhibit tumor growth. Additionally, 1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has been shown to have cardioprotective effects, including reducing oxidative stress and preserving mitochondrial function.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone in lab experiments include its ability to inhibit oxidative stress and inflammation, induce apoptosis in cancer cells, and have cardioprotective effects. However, the limitations of using 1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are numerous future directions for the study of 1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone. One potential direction is to investigate its potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its potential as a chemopreventive agent, which could help to prevent the development of cancer. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone, as well as its potential toxicity in humans.
Synthesemethoden
1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone can be synthesized using a variety of methods, including the reaction of 4-methyl-2-aminophenol with 3,4-dihydroxybenzaldehyde, followed by the reaction of the resulting compound with 2-chloroethyl sulfide. Another method involves the reaction of 4-methyl-2-aminophenol with 3,4-dihydroxybenzaldehyde in the presence of a catalyst, followed by the reaction of the resulting compound with thioacetic acid. These methods have been optimized to produce high yields of 1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties. 1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone has been studied for its potential to treat various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-11-8-18(19-14-5-3-2-4-13(11)14)23-10-17(22)12-6-7-15(20)16(21)9-12/h2-9,20-21H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDUNCUKJSWCQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC(=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24780921 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(3,4-Dihydroxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine](/img/structure/B6635810.png)




![3-[ethyl(1H-pyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B6635849.png)

![N-[4-(dimethylamino)phenyl]-2-(4-methylquinolin-2-yl)sulfanylacetamide](/img/structure/B6635862.png)
![N-(2-methoxyphenyl)-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)sulfanyl]acetamide](/img/structure/B6635868.png)